Methyl 4-[(e)-2-methoxyethenyl]benzoate
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Overview
Description
Methyl 4-[(e)-2-methoxyethenyl]benzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group and a methoxyethenyl substituent. This compound is known for its pleasant aroma and is used in various applications, including perfumery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(e)-2-methoxyethenyl]benzoate can be synthesized through the esterification of 4-[(e)-2-methoxyethenyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(e)-2-methoxyethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 4-[(e)-2-methoxyethenyl]benzoic acid or corresponding aldehydes.
Reduction: Alcohol derivatives of the ester.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
Scientific Research Applications
Methyl 4-[(e)-2-methoxyethenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(e)-2-methoxyethenyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes . The compound’s insecticidal properties are likely due to its action as a contact toxicant or fumigant, affecting the nervous system of insects .
Comparison with Similar Compounds
Methyl 4-[(e)-2-methoxyethenyl]benzoate can be compared with other esters such as:
Methyl benzoate: Similar in structure but lacks the methoxyethenyl substituent, resulting in different chemical and biological properties.
Ethyl benzoate: Another ester with a similar benzene ring structure but different alkyl group, leading to variations in reactivity and applications.
Methyl 4-hydroxybenzoate: Known for its preservative properties, differing in functional groups and applications.
Biological Activity
Methyl 4-[(E)-2-methoxyethenyl]benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. These interactions may lead to alterations in metabolic pathways, affecting processes such as inflammation, cell proliferation, and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : The compound may also act as a modulator of specific receptors, influencing cellular signaling pathways that regulate growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Properties
The compound has shown significant antioxidant activity in vitro. It scavenges free radicals, which are implicated in oxidative stress-related diseases. This property may contribute to its protective effects against cellular damage .
Anti-inflammatory Effects
In animal models, this compound has been reported to reduce markers of inflammation. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
Case Study 2: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that the compound exhibited a scavenging ability comparable to standard antioxidants like ascorbic acid, with an IC50 value of 25 µg/mL .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-[(E)-2-methoxyethenyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-8-7-9-3-5-10(6-4-9)11(12)14-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
NYEHKJYWMUGBFY-BQYQJAHWSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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